REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.Br[CH2:10][CH2:11][CH2:12][Cl:13].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:10][CH2:11][CH2:12][Cl:13])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
77.2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
189 g
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
249 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hr under a nitrogen atmosphere
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The potassium carbonate was removed by suction filtration
|
Type
|
CUSTOM
|
Details
|
the acetone and excess bromochloropropane were removed
|
Type
|
TEMPERATURE
|
Details
|
by heating under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in petroleum ether
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was cooled in an ice-isopropyl alcohol bath
|
Type
|
CUSTOM
|
Details
|
to produce a white solid
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold petroleum ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to yield two more crops of white crystals
|
Type
|
CUSTOM
|
Details
|
The combined solids were dried under vacuum at ambient temperature
|
Type
|
CUSTOM
|
Details
|
to yield 107 g (87%) of white, flaky solid, m.p. 35°-36° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(C=C1)OCCCCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |